molecular formula C9H10OS B1324127 Cyclobutyl 3-thienyl ketone CAS No. 898771-70-5

Cyclobutyl 3-thienyl ketone

Cat. No.: B1324127
CAS No.: 898771-70-5
M. Wt: 166.24 g/mol
InChI Key: XOYDROZJJKEHIY-UHFFFAOYSA-N
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Description

Cyclobutyl 3-thienyl ketone is a chemical compound that belongs to the class of thienyl ketones. It is characterized by a cyclobutyl group attached to a 3-thienyl ketone moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 3-thienyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclobutyl magnesium bromide with 3-thiophenecarboxaldehyde, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Cyclobutyl 3-thienyl ketone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research has explored its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl 3-thienyl ketone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 2-thienyl ketone
  • Cyclopropyl 3-thienyl ketone
  • Cyclopentyl 3-thienyl ketone

Uniqueness

Cyclobutyl 3-thienyl ketone is unique due to its specific cyclobutyl group attached to the 3-thienyl ketone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

cyclobutyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDROZJJKEHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641864
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-70-5
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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